N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O3S/c1-3-4-16-34-26(20-30-28(36)24-10-12-25(37-2)13-11-24)31-32-29(34)38-21-27(35)33-17-14-23(15-18-33)19-22-8-6-5-7-9-22/h5-13,23H,3-4,14-21H2,1-2H3,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEWOXMFFAULSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)N2CCC(CC2)CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the piperidine moiety, and the final coupling with the methoxybenzamide group. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using benzyl chloride and piperidine.
Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and thioether bonds are susceptible to hydrolysis under specific conditions:
Key observation: The methoxy group on the benzamide moiety demonstrates stability under acidic hydrolysis but may demethylate with HI at elevated temperatures .
Oxidation Reactions
Electron-rich moieties exhibit distinct oxidative pathways:
Notably, the butyl chain on the triazole shows resistance to common oxidants like PCC or NaIO₄.
Nucleophilic Substitution
The electron-deficient triazole core participates in SNAr reactions:
| Position | Nucleophile | Conditions | Yield |
|---|---|---|---|
| C5 (triazole) | Piperidine derivatives | DIPEA, DMF, 120°C, microwave | 68–72% |
| C2 (benzamide aryl) | Grignard reagents | THF, -40°C → RT (limited success) | <20% |
Side reactions: Competitive thioether cleavage occurs when using strong nucleophiles like hydrazine.
Catalytic Hydrogenation
Selective reduction pathways have been documented:
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two primary pathways:
-
Triazole ring rearrangement : Forms isomeric -triazolo derivatives (quantified via HPLC-MS)
-
Sulfur-centered radical formation : Leads to dimerization via disulfide bonds (confirmed by X-ray crystallography in analog studies)
Stability Profiling
Critical degradation pathways under stress conditions:
Metal Complexation
The triazole nitrogen and carbonyl oxygen participate in coordination chemistry:
Scientific Research Applications
Anticancer Activity
Recent studies have focused on the anticancer properties of compounds similar to N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide. For instance, a series of novel sulfonamide derivatives have shown significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 36 |
| Compound B | HeLa | 34 |
| Compound C | MCF-7 | 45 |
These findings suggest that modifications to the benzamide and triazole structures can enhance anticancer activity.
Synthesis and Structural Variations
The synthesis of this compound has been explored through various synthetic routes. The introduction of different substituents on the triazole or benzamide moieties can significantly influence biological activity .
Table 2: Synthetic Routes for Derivatives
| Synthetic Route | Key Steps |
|---|---|
| Route A | Reaction of triazole with benzamide under acidic conditions |
| Route B | Sulfanylation followed by acylation reactions |
Other Therapeutic Applications
Beyond anticancer activity, compounds similar to this compound may exhibit other therapeutic potentials. For example, some derivatives have been investigated for their inhibitory effects on enzymes related to diabetes and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the triazole ring could participate in hydrogen bonding with biological macromolecules. The compound’s effects are mediated through these interactions, leading to potential therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Cores
A. N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide ()
- Key Differences: Replaces the 4-benzylpiperidine with a benzothiazolylamino group and substitutes the 4-butyl chain with a 2-methoxyphenyl.
- Implications : The benzothiazole moiety may enhance DNA intercalation or kinase inhibition, while the trimethoxybenzamide increases steric bulk compared to the target compound’s single methoxy group. This could reduce membrane permeability but improve binding specificity .
B. N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide ()
- Key Differences : Features a pyrazole-thiophene hybrid substituent and a 2-phenylethyl group instead of the butyl chain.
- The phenylethyl group could enhance hydrophobic interactions but increase molecular weight (MW) compared to the target compound’s butyl chain .
Compounds with Sulfonamide/Sulfanyl Linkages
A. 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()
- Key Differences : Replaces the triazole core with an oxazole and uses a sulfonamide linker instead of sulfanyl.
B. N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide ()
- Key Differences: Substitutes the 4-benzylpiperidine with a hydroxyamino group.
Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Limitations : High molecular weight and hydrophobicity may limit aqueous solubility, necessitating prodrug strategies or formulation optimization.
- Biological Potential: While direct activity data is unavailable, structural parallels to sulfonamide antimicrobials () and kinase-targeting triazoles () suggest possible applications in infectious diseases or oncology.
Q & A
Q. Optimization strategies :
- Monitor reactions via TLC or HPLC to track intermediate formation .
- Adjust solvent polarity (e.g., DMF for solubility vs. DCM for milder conditions) to suppress side reactions .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy resonance at ~3.8 ppm, piperidine protons at 1.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 593.24) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water gradient) for purity >98% .
- Infrared Spectroscopy (IR) : Confirm sulfanyl (C-S stretch ~650 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., dopamine D₂ receptor) due to the piperidine moiety’s affinity .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
- Systematic substitution : Modify the 4-methoxybenzamide group (e.g., replace methoxy with halogens or alkyl chains) to assess hydrophobic interactions .
- QSAR modeling : Use computational tools (e.g., CoMFA, Schrödinger) to correlate logP, polar surface area, and IC₅₀ values .
- Crystallography : Resolve ligand-target co-crystal structures (e.g., with kinase domains) to identify critical hydrogen bonds .
Q. Example SAR finding :
- Substituting the 4-butyl group with shorter alkyl chains reduces off-target binding to serum proteins, improving bioavailability .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) that may alter IC₅₀ values .
- Proteomic profiling : Use mass spectrometry to identify unintended protein targets in cell lysates .
- Dose-response validation : Replicate studies with standardized protocols (e.g., NIH/NCATS guidelines) to minimize variability .
Q. Case study :
- Discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) were traced to differences in bacterial efflux pump expression .
Advanced: What computational methods predict binding modes and pharmacokinetic properties?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to dopamine D₂ receptors, focusing on piperidine-π interactions with Phe389 .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
- ADME prediction (SwissADME) : Estimate blood-brain barrier penetration (TPSA < 80 Ų) and CYP3A4 metabolism risk .
Q. Key finding :
- The 4-methoxy group enhances metabolic stability by reducing CYP2D6 oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
